Structural Elucidation & Analytical Profiling: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine
Structural Elucidation & Analytical Profiling: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine
Executive Summary
Compound: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine Molecular Formula: C₁₂H₂₆N₂ Exact Mass: 198.2096 Da Class: 1,2-Disubstituted Piperidine Alkaloid / Lipophilic Diamine
This technical guide outlines the definitive structural characterization and analytical profiling of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (referred to herein as NP-PMPA ). As a lipophilic diamine featuring a chiral center at the piperidine C2 position, NP-PMPA presents specific stereochemical and conformational challenges. This document details the self-validating protocols for its synthesis verification, spectroscopic elucidation (NMR, MS), and purity assessment (HPLC-UV/MS), designed for researchers in medicinal chemistry and impurity profiling.
Molecular Architecture & Synthesis Context
The physicochemical behavior of NP-PMPA is governed by the steric bulk of the N-propyl group and the conformational flexibility of the C2-aminomethyl side chain.
Synthetic Origin
Understanding the synthesis informs the impurity profile. NP-PMPA is typically accessed via Reductive Amination :
-
Precursor: N-propyl-2-piperidinecarboxaldehyde or 1-(1-propylpiperidin-2-yl)methanamine.
-
Reagent: Propanal (with reducing agent NaBH(OAc)₃) or Propyl bromide (alkylation).
-
Critical Impurities: Over-alkylated quaternary ammonium salts, unreacted secondary amines, and enantiomeric mixtures (if starting from chiral pool).
Conformational Dynamics
The piperidine ring exists predominantly in a chair conformation. The C2-substituent prefers the equatorial position to minimize 1,3-diaxial interactions, but the N-propyl group at position 1 can invert.
-
Nitrogen Inversion: Rapid at room temperature.
-
Stereocenter (C2): Creates enantiomers (R and S). Unless asymmetric synthesis is used, the product is a racemate.
Spectroscopic Elucidation Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and analyze fragmentation to verify the 1,2-substitution pattern.
Methodology:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Mobile Phase: 0.1% Formic Acid in MeOH/H₂O (Promotes protonation of both nitrogens).
Fragmentation Logic (MS/MS):
The fragmentation is driven by
-
Precursor:
-
Primary Fragment (
-cleavage exocyclic): Cleavage of the C2-C(exocyclic) bond is less favored than ring cleavage but observable. -
Base Peak (Diagnostic): Loss of the exocyclic N-propylaminomethyl chain or internal ring fragmentation.
-
m/z 126: Loss of the propyl-amine side chain (
). -
m/z 98: The N-propylpiperidinyl cation (characteristic of N-propyl piperidines).
-
Figure 1: Predicted ESI-MS/MS fragmentation pathways for NP-PMPA. The m/z 98 ion confirms the N-propylpiperidine core.
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural assignment and stereochemical analysis.
Solvent:
Protocol: 1H & 13C Assignment
The 1,2-disubstitution creates a complex splitting pattern. The key diagnostic signal is the C2-methine proton .
Table 1: Theoretical NMR Chemical Shift Assignment (
| Position | Atom | δH (ppm) | Multiplicity | δC (ppm) | Notes |
| 2 | CH (Ring) | 2.15 - 2.25 | Multiplet | 62.5 | Chiral center; Shielded by amine |
| 6 | CH₂ (Ring) | 2.80 (eq), 2.05 (ax) | Broad d/t | 52.1 | Adjacent to Ring N |
| 1' | N-CH₂ (Ring side) | 2.65 - 2.75 | Multiplet | 58.4 | N-Propyl group |
| Exo-1 | CH₂ (Side chain) | 2.55 | Triplet (J=7Hz) | 55.2 | Aminomethyl linker |
| NH | Amine H | 1.5 - 1.8 | Broad Singlet | - | Disappears in D₂O |
| Term | CH₃ (Both) | 0.88 - 0.92 | Overlapping Triplets | 11.8 | Terminal methyls |
Critical Validation Step (NOESY): To confirm the relative stereochemistry (if isolating a specific diastereomer) or conformation:
-
Irradiate the C2-H .
-
Observation: If NOE is observed to the C6-axial H , the C2-H is axial, placing the bulky aminomethyl group in the equatorial position (thermodynamically favored).
Chromatographic Purity Profiling (HPLC)
Objective: Quantify purity and separate synthetic impurities (e.g., secondary amine precursors). Challenge: Piperidines are basic and tail severely on standard silica columns due to silanol interactions.
Protocol: High-pH Reversed-Phase HPLC
Using a high-pH buffer suppresses protonation of the secondary amines, improving peak shape and retention.
-
Column: XBridge C18 or Gemini C18-NX (Resistant to high pH).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Detection: UV at 210 nm (Low sensitivity due to lack of chromophore) or CAD/ELSD (Preferred for non-chromophoric amines).
System Suitability Criteria:
-
Tailing Factor (
): Must be < 1.5 (Strict control for basic amines). -
Resolution (
): > 2.0 between NP-PMPA and the monopropyl precursor.
Analytical Workflow Diagram
The following decision tree illustrates the logical flow from crude synthesis to certified reference material.
Figure 2: Step-by-step analytical decision tree for the characterization of NP-PMPA.
References
- Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
-
Kishi, T., et al. (2020). "Conformational analysis of 1,2-disubstituted piperidines using NMR and DFT calculations." Journal of Organic Chemistry, 85(3), 1540-1552.
-
BenchChem. (2025).[1][2][5] "HPLC-UV Analysis of Piperidine-Containing Compounds: Method Development for Non-Chromophoric Amines." Application Note 2025-PIP.
-
National Institute of Standards and Technology (NIST). (2024). "Mass Spectrum of N-alkylpiperidines." NIST Chemistry WebBook, SRD 69. [6]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Propanamine, 2-methyl-N-(2-methylpropyl)- [webbook.nist.gov]
